4-(3-Bromopropyl)-1,3-thiazole
Description
Significance of the 1,3-Thiazole Core in Contemporary Chemical Sciences
The 1,3-thiazole, a five-membered heterocyclic ring containing one sulfur and one nitrogen atom, is a fundamental scaffold in a multitude of synthetic compounds. globalresearchonline.netnumberanalytics.com Its aromatic nature, arising from the delocalization of pi electrons, contributes to its stability and versatile reactivity. numberanalytics.comfabad.org.trnih.gov This unique structure is found in various natural products, including vitamin B1 (thiamine), alkaloids, and peptides. nih.govingentaconnect.comkuey.netresearchgate.net
The thiazole (B1198619) nucleus is a crucial component in numerous FDA-approved drugs, highlighting its therapeutic importance. fabad.org.trresearchgate.net Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including:
Antimicrobial kuey.net
Antifungal globalresearchonline.netnih.govingentaconnect.com
Antiviral globalresearchonline.netresearchgate.net
Anticancer fabad.org.trnih.govingentaconnect.com
Anti-inflammatory globalresearchonline.netnih.govingentaconnect.com
Anticonvulsant fabad.org.trnih.govingentaconnect.com
Antidiabetic fabad.org.trnih.govingentaconnect.com
Antioxidant globalresearchonline.netnih.govingentaconnect.com
The versatility of the thiazole ring allows it to act as a pharmacophore, a bioisosteric replacement, or a spacer in drug design, influencing the physicochemical and pharmacokinetic properties of molecules. globalresearchonline.net Its derivatives are integral to the development of new therapeutic agents, with ongoing research focused on enhancing their bioavailability, selectivity, and reducing toxicity. fabad.org.trbohrium.com
Overview of Bromine-Containing Organic Compounds in Synthetic Chemistry
Organobromine compounds, which feature a carbon-bromine bond, are highly valuable intermediates in organic synthesis. chemicalbull.comthieme-connect.comresearchgate.net The bromine atom is more electronegative than carbon, rendering the carbon atom electrophilic and making alkyl bromides effective alkylating agents. wikipedia.orgquora.com The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, offering a balance of reactivity and cost for many applications. wikipedia.orgyoutube.com
Key applications of bromine-containing organic compounds include:
Pharmaceutical Synthesis: Alkyl bromides are crucial starting materials and intermediates for producing a wide array of pharmaceuticals, including antibiotics and anti-inflammatory agents. chemicalbull.comfiveable.menumberanalytics.com Their ability to undergo nucleophilic substitution, elimination, and coupling reactions makes them versatile building blocks. fiveable.meijrpr.com
Agrochemicals: These compounds are used in the manufacturing of pesticides and other crop protection chemicals. chemicalbull.comsamaterials.combsef.com
Flame Retardants: A significant industrial use of bromine is in the production of brominated flame retardants. wikipedia.orgsamaterials.combsef.com
Dyes and Catalysts: Bromine compounds are utilized in the synthesis of various dyes and as catalysts in organic reactions. britannica.comallen.in
The C-Br bond's moderate bond dissociation energy allows for selective reactions, such as dehydrobromination, Grignard reactions, and reductive coupling. wikipedia.org The ease of introducing a bromine atom into a molecule and its subsequent functionalization makes it a powerful tool for organic chemists. fiveable.me
Contextualizing 4-(3-Bromopropyl)-1,3-thiazole within Focused Heterocyclic Research
The compound this compound represents a specific example of a molecule that combines the significant features of both the thiazole core and an alkyl bromide functional group. This structure positions it as a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
The synthesis of such compounds often involves the reaction of a suitable thiazole precursor with a brominated alkyl chain. For instance, related structures have been synthesized through the N-alkylation of a heterocycle with a dibromoalkane, such as 1,3-dibromopropane. google.comrsc.org The presence of the reactive 3-bromopropyl side chain on the stable thiazole ring allows for a variety of subsequent chemical modifications. This makes this compound a key building block for creating novel derivatives for screening in drug discovery programs. For example, the bromine atom can be readily displaced by nucleophiles to introduce new functional groups and build larger molecular architectures.
Research into compounds with similar structural motifs, such as thymine-β-lactam hybrids prepared from cis-1-(3-bromopropyl)-β-lactams, has demonstrated significant cytostatic effects against certain cancer cell lines. researchgate.net This highlights the potential of the 3-bromopropyl group as a linker to combine different pharmacologically active moieties.
While specific research detailing the direct applications of this compound is not extensively documented in the provided search results, its structural components strongly suggest its utility as a versatile synthetic intermediate in the field of medicinal chemistry and heterocyclic research. The combination of the biologically relevant thiazole core and the synthetically useful bromopropyl chain makes it a compound of interest for the development of new chemical entities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8BrNS |
|---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c7-3-1-2-6-4-9-5-8-6/h4-5H,1-3H2 |
InChI Key |
ZSGPLWJJCRXBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CCCBr |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 3 Bromopropyl 1,3 Thiazole
Established Synthetic Routes to Thiazole (B1198619) Derivatives
The synthesis of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to a diverse range of derivatives.
Cyclocondensation Approaches to 1,3-Thiazoles
Cyclocondensation reactions are a cornerstone of thiazole synthesis, involving the formation of the heterocyclic ring from two or more acyclic precursors in a single transformative step. A classic and widely utilized method is the Hantzsch thiazole synthesis. kuey.netresearchgate.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. kuey.netresearchgate.netbohrium.comrsc.org The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole core by selecting appropriately functionalized starting materials. researchgate.netbepls.com
Beyond the traditional Hantzsch synthesis, other cyclocondensation methods have been developed. For instance, the Gabriel synthesis involves the thionation of α-acylaminoketones, providing an alternative route to the thiazole nucleus. researchgate.net Another approach utilizes the reaction of alkynyl(aryl)iodonium reagents with thioamides, which proceeds via a cyclocondensation mechanism. acs.org These methods have expanded the toolkit available to synthetic chemists for accessing structurally diverse thiazole derivatives.
Strategies Involving Alpha-Halo Carbonyl Compounds and Thioamides
The reaction between α-halo carbonyl compounds and thioamides, central to the Hantzsch synthesis, remains one of the most dependable methods for constructing the 1,3-thiazole ring. kuey.netyoutube.com The process begins with the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, an SN2 reaction. youtube.com This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.com
The scope of this reaction is broad, accommodating a wide variety of α-haloketones, α-haloaldehydes, and substituted thioamides, including thiourea (B124793) and its derivatives to produce 2-aminothiazoles. kuey.netbohrium.com The reaction conditions are typically mild, often carried out in a neutral, anhydrous solvent with gentle heating. kuey.net The simplicity and high yields often associated with this method have cemented its importance in heterocyclic synthesis. kuey.netnih.gov
Specific Synthesis of 4-(3-Bromopropyl)-1,3-thiazole and Analogues
While general methods for thiazole synthesis are well-documented, the specific preparation of this compound and its analogs often requires tailored approaches. For example, the synthesis of novel 4-benzyl-1,3-thiazole derivatives has been achieved through an analogue-based drug design strategy. nih.gov This involved creating a molecular scaffold with a side chain at the second position that mimics other biologically active compounds. nih.gov
The synthesis of 4-substituted-2-hydrazineyl-1,3-thiazoles has been accomplished by the cyclization of thiosemicarbazone derivatives with 4-substituted phenacyl bromides. mdpi.com This highlights a common strategy where a functionalized side chain is introduced via one of the starting materials in a Hantzsch-type synthesis. For the synthesis of this compound, a plausible route would involve the reaction of a thioamide with an α-halo ketone bearing the 3-bromopropyl group at the appropriate position. For instance, 1-bromo-5-chloropentan-2-one (B1281179) could serve as a key intermediate, which upon reaction with a thioamide would yield the desired product.
Green Chemistry Approaches in Thiazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.net Key strategies include the use of green solvents like water or polyethylene (B3416737) glycol (PEG), the development of catalyst-free reactions, and the implementation of multi-component reactions in a single pot. bepls.com
For example, a high-yielding, green procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported using water as a solvent and avoiding the need for a catalyst. bepls.com Another green protocol involves the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400, which is a recyclable solvent. bepls.com The use of recyclable catalysts, such as cross-linked chitosan (B1678972) hydrogels, has also been explored for the eco-friendly synthesis of thiazoles under ultrasonic irradiation. mdpi.com These methods not only reduce hazardous waste but also often lead to simpler workup procedures and improved reaction efficiency. researchgate.netbohrium.com
Microwave-Assisted Synthesis Techniques for Thiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to thiazole synthesis has been particularly effective. d-nb.info Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner product formation. d-nb.info
The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. nih.gov The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been shown to proceed in higher yields and with shorter reaction times under microwave irradiation compared to conventional reflux conditions. nih.gov Similarly, the synthesis of thiazole-substituted dibenzofurans and thiazole-indole hybrids has been successfully achieved using microwave-assisted methods, demonstrating the broad applicability of this technique in generating diverse thiazole libraries. d-nb.infoasianpubs.org One-pot, three-component reactions under microwave irradiation have also been developed for the efficient synthesis of novel thiazole derivatives. nih.govingentaconnect.com
Chemical Reactivity and Derivatization of 4 3 Bromopropyl 1,3 Thiazole
Reactivity of the 1,3-Thiazole Ring System
The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which influence its electronic properties and reactivity. wikipedia.org Its aromaticity is confirmed by significant π-electron delocalization, leading to a degree of stability greater than that of corresponding oxazoles. wikipedia.org
The thiazole (B1198619) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. actachemscand.org However, substitution is possible, often requiring harsh conditions. The calculated π-electron density indicates that the C5 position is the most favorable site for electrophilic substitution. wikipedia.org
Key findings on electrophilic substitution on the thiazole ring include:
Halogenation: Direct halogenation of the thiazole ring can be challenging. For instance, attempts to chlorinate 4,5-dimethylthiazole (B1345194) with chlorine at room temperature were unsuccessful. actachemscand.org However, reactions with sulfuryl chloride at higher temperatures can lead to chlorination, sequentially at the C5 and then the C4 positions. actachemscand.org Bromination can also be achieved, often targeting the C5 position.
Nitration and Sulfonation: These reactions are generally difficult to achieve on the thiazole ring system and often require forcing conditions. udayton.edu
Influence of Substituents: The presence of activating groups on the thiazole ring can facilitate electrophilic substitution. Electron-donating groups at the C2 position, for example, promote electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com
| Reaction | Reagent | Position of Substitution | Conditions |
| Bromination | Bromine-pyridine mixture | C5 | Not specified |
| Chlorination | Sulfuryl chloride | C5, then C4 | Reflux temperature |
| Mercuration | Mercury acetate | C5 > C4 > C2 | Not specified |
This table summarizes electrophilic substitution reactions on the thiazole ring, indicating the typical reagents, primary substitution positions, and general reaction conditions.
The bromine atom attached to the propyl side chain of 4-(3-bromopropyl)-1,3-thiazole is the primary site for nucleophilic substitution reactions. This reactivity is characteristic of alkyl halides and is a key feature in the derivatization of this compound. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the side chain, but the primary mode of reaction is the displacement of the bromide ion by a nucleophile.
Detailed studies on similar bromo-substituted heterocyclic systems have shown that nucleophilic substitution readily occurs. For example, the bromine atom in 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgudayton.edutandfonline.comthiadiazole) can be displaced by various N-nucleophiles, such as aromatic and aliphatic amines. mdpi.com
The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring often requires high temperatures for these reactions to proceed. wikipedia.org Diels-Alder reactions with alkynes have been reported, which are followed by the extrusion of sulfur to yield a pyridine (B92270) derivative. wikipedia.org In some cases, very mild reaction conditions can lead to cycloadditions. For example, a 2-(dimethylamino)thiazole was found to react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) through a formal [2+2] cycloaddition. wikipedia.org Furthermore, 1,3-thiazole-5(4H)-thiones can undergo 1,3-dipolar cycloadditions and Diels-Alder reactions to form dithiaspiro heterocycles. tandfonline.com
Derivatization Techniques for Brominated Alkyl Chains within Thiazole Structures
The 3-bromopropyl side chain is a versatile handle for introducing a wide array of functional groups onto the thiazole core. This is primarily achieved through nucleophilic substitution and subsequent functional group interconversions.
The bromine atom on the propyl chain is a good leaving group, allowing for facile reaction with a variety of nucleophiles. This is a common strategy for elaborating the structure of alkyl halides.
Examples of nucleophiles that can be used include:
Amines: Primary and secondary amines can displace the bromide to form the corresponding secondary and tertiary amines, respectively.
Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.
Cyanide: The introduction of a nitrile group via reaction with cyanide is a valuable transformation, as the nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. The cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis( wikipedia.orgudayton.edutandfonline.comthiadiazole) with copper(I) cyanide has been successfully demonstrated. researchgate.net
Azides: Sodium azide (B81097) can be used to introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
Carboxylates: Reaction with carboxylate salts can be used to form esters.
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | R-NH2 | Secondary Amine |
| Thiolate | R-SNa | Thioether |
| Cyanide | NaCN | Nitrile |
| Azide | NaN3 | Azide |
| Hydroxide | NaOH | Alcohol |
This table illustrates the versatility of the bromopropyl side chain in reacting with various nucleophiles to introduce new functional groups.
Once a new functional group has been introduced via nucleophilic substitution, it can often be further modified. This allows for the synthesis of a wide range of derivatives from a single starting material.
Common functional group interconversions include:
Reduction of Nitriles: A nitrile group, introduced by cyanide substitution, can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis of Nitriles: Acidic or basic hydrolysis of a nitrile group yields a carboxylic acid.
Reduction of Azides: An azide group can be efficiently reduced to a primary amine by catalytic hydrogenation or with reagents like triphenylphosphine (B44618) followed by water.
Oxidation of Alcohols: If the bromide is first converted to an alcohol, the alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
These derivatization techniques highlight the synthetic utility of this compound as a building block for more complex molecules with potential applications in various fields of chemistry.
Spectroscopic Characterization and Computational Studies of 4 3 Bromopropyl 1,3 Thiazole
Experimental Spectroscopic Characterization
The definitive identification and structural elucidation of 4-(3-Bromopropyl)-1,3-thiazole rely on a combination of modern spectroscopic methods. Each technique provides unique insights into the molecular framework and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the thiazole (B1198619) ring and the propyl chain. The aromatic protons on the thiazole ring (at positions 2 and 5) would typically appear in the downfield region of the spectrum. The aliphatic protons of the bromopropyl group would present as multiplets, likely two triplets and a quintet, corresponding to the three inequivalent methylene (B1212753) (-CH₂-) groups. The chemical shift of the methylene group directly attached to the bromine atom would be the most downfield of the three due to the halogen's deshielding effect.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals would be anticipated: three for the propyl chain carbons and three for the thiazole ring carbons (C2, C4, and C5). The chemical shifts would confirm the connectivity of the molecule, with the carbon atom bonded to bromine appearing at a characteristic shift and the thiazole ring carbons appearing in the aromatic region.
Despite extensive searches of scientific literature and chemical databases, specific, publicly available experimental ¹H and ¹³C NMR data for this compound could not be located. However, analysis of related thiazole structures suggests the expected chemical shift ranges. beilstein-journals.orgijpcbs.com
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Thiazole H-2 | Downfield (Aromatic) | Singlet (s) |
| Thiazole H-5 | Downfield (Aromatic) | Singlet (s) |
| -CH₂-Br | Downfield (Aliphatic) | Triplet (t) |
| -CH₂-CH₂Br | Mid-field (Aliphatic) | Multiplet (m) |
| Thiazole-CH₂- | Upfield (Aliphatic) | Triplet (t) |
Note: This table is predictive and not based on published experimental data.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Thiazole C-2 | ~150-155 |
| Thiazole C-4 | ~145-150 |
| Thiazole C-5 | ~110-120 |
| -CH₂-Br | ~30-35 |
| -CH₂-CH₂Br | ~30-35 |
| Thiazole-CH₂- | ~25-30 |
Note: This table is predictive and not based on published experimental data.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The combination of both methods provides a more complete vibrational analysis, as some modes that are weak in IR may be strong in Raman, and vice versa. ijpcbs.comgoogle.com
For this compound, key absorption bands would be expected for the C-H stretching of the thiazole ring and the alkyl chain, C=N and C=C stretching within the thiazole ring, and the C-S stretching vibration. A characteristic band for the C-Br stretching vibration would also be present in the lower frequency region of the spectrum.
A detailed search of public spectral databases and scientific literature did not yield specific experimental IR or Raman spectra for this compound.
Table 3: Expected Key IR/Raman Vibrational Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Thiazole) | Stretch | ~3100-3000 |
| Aliphatic C-H (Propyl) | Stretch | ~2960-2850 |
| C=N (Thiazole) | Stretch | ~1600-1500 |
| C=C (Thiazole) | Stretch | ~1500-1400 |
| C-N (Thiazole) | Stretch | ~1400-1300 |
| C-S (Thiazole) | Stretch | ~850-650 |
| C-Br | Stretch | ~650-550 |
Note: This table represents typical frequency ranges and is not based on published experimental data for this specific compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
For this compound (C₆H₈BrNS), the mass spectrum would be expected to show a molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the propyl chain.
Specific experimental mass spectrometry data for this compound are not available in the public domain literature.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically involving π-electrons in conjugated systems. Thiazole derivatives are known to absorb in the UV region. The absorption spectrum of this compound would be expected to show absorption maxima characteristic of the thiazole chromophore.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of a heavy atom like bromine can quench fluorescence through intersystem crossing. Therefore, this compound may exhibit weak or no fluorescence.
No specific experimental UV-Vis or fluorescence spectra for this compound have been reported in the available scientific literature.
X-ray Single Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide exact bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planarity of the thiazole ring and reveal the conformation of the bromopropyl side chain.
A search of crystallographic databases reveals that no single-crystal X-ray structure for this compound has been deposited.
Quantum Chemical and Computational Analyses
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are powerful tools for complementing experimental data. These computational methods can be used to predict molecular geometries, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Such calculations could provide theoretical support for the interpretation of experimental spectra and offer insights into the reactivity and electronic structure of this compound.
While computational studies have been performed on various thiazole derivatives to understand their electronic structure and reactivity, a specific computational analysis focused on this compound has not been found in the surveyed literature.
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the geometric and electronic structure of molecules. By employing functionals such as B3LYP combined with basis sets like 6-311G(d,p) or 6-311++G(3df,3pd), a detailed picture of the molecule's lowest energy conformation can be obtained. mdpi.commdpi.comfigshare.comresearchgate.net
The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For the this compound molecule, calculations would reveal the precise spatial arrangement of the thiazole ring and the attached bromopropyl chain. The thiazole ring itself is expected to be largely planar. nih.gov
Once the geometry is optimized at a local minimum on the potential energy surface, vibrational frequency calculations can be performed. mdpi.com These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The theoretical vibrational spectra are often scaled by a factor (e.g., 0.961 for B3LYP) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. scielo.org.za
Table 1: Representative Predicted Vibrational Frequencies for a Thiazole Derivative Based on data for analogous compounds. Actual values for this compound would require specific calculation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the thiazole ring. orientjchem.org |
| C-H Stretch (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of CH₂ groups in the propyl chain. scialert.net |
| C=N Stretch | ~1640 | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring. mdpi.com |
| C=C Stretch | ~1600 | Stretching of the carbon-carbon double bond in the thiazole ring. mdpi.com |
| C-S Stretch | ~715 | Stretching vibration involving the carbon-sulfur bond in the thiazole ring. scialert.net |
| C-Br Stretch | < 700 | Stretching of the carbon-bromine bond at the end of the propyl chain. orientjchem.org |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. semanticscholar.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and that the molecule can be easily polarized. mdpi.comsemanticscholar.org For thiazole derivatives, the HOMO is typically a π-orbital distributed over the thiazole ring, while the LUMO is a π*-antibonding orbital. semanticscholar.org The nature of substituents can significantly influence the energies of these orbitals. rsc.org
Table 2: Representative FMO Energies and Energy Gaps for Thiazole Derivatives Data extracted from a DFT study on various thiazole-bearing sulfonamide analogs. mdpi.com
| Compound (Analog) | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |
| Analog 1 | -8.36 | -0.46 | 7.91 |
| Analog 2 | -8.36 | -0.44 | 7.92 |
| Analog 15 | -8.38 | -0.62 | 7.76 |
| Analog 21 | -6.62 | -1.14 | 5.48 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. nih.gov They are invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map, different colors correspond to different values of electrostatic potential:
Red: Regions of most negative potential, rich in electrons, indicating sites prone to electrophilic attack. plos.org
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack. plos.org
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show the most negative potential (red/yellow) concentrated around the electronegative nitrogen and sulfur atoms of the thiazole ring. figshare.comnih.gov The hydrogen atoms and the area around the bromine atom would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction.
Conformational Analysis and Stability Studies
The 3-bromopropyl side chain of the molecule is flexible due to rotation around its single bonds. Conformational analysis is the study of the different spatial arrangements (conformers) that result from these rotations and their relative energies. drugdesign.org
The potential energy surface of the molecule can be explored by systematically rotating the dihedral angles of the propyl chain (e.g., C4-Cα-Cβ-Cγ and Cα-Cβ-Cγ-Br). For each conformation, the energy can be calculated using DFT. The most stable conformation will correspond to the global minimum on this potential energy surface. drugdesign.org Key conformations include anti (180° dihedral angle) and gauche (60° dihedral angle), with the anti conformation often being the most stable due to minimized steric hindrance. organicchemistrytutor.com A detailed conformational search would identify the most likely three-dimensional structure of the molecule under standard conditions.
Theoretical Prediction of Spectroscopic Properties (e.g., Chemical Shifts, Vibrational Modes)
Computational methods can accurately predict various spectroscopic properties. As discussed in section 4.2.1, vibrational modes from DFT calculations correlate with IR and Raman spectra. figshare.com
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. tandfonline.com
Table 3: Representative Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Thiazole Derivative Based on data for 4-(4'-Bromophenyl)-2-mercaptothiazole, showing the correlation between calculated (HF and B3LYP methods) and experimental values. orientjchem.org
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (B3LYP) (ppm) |
| C2 | 184.2 | 185.3 |
| C4 | 129.8 | 130.1 |
| C5 | 114.3 | 115.8 |
| C1' (Aromatic) | 134.5 | 135.2 |
| C4' (Aromatic, C-Br) | 120.9 | 121.5 |
Nonlinear Optical Properties: First Hyperpolarizability
Molecules with significant charge asymmetry and extended π-electron systems can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The first hyperpolarizability (β) is a key measure of a molecule's second-order NLO response. semanticscholar.org
DFT calculations can be used to compute the first hyperpolarizability of a molecule. Thiazole derivatives, particularly those with electron-donating and electron-accepting groups (a "push-pull" system), have been studied for their NLO properties. tandfonline.comscientific.net While this compound does not have a classic push-pull structure, the inherent polarity of the thiazole ring and the bromo-substituent would result in a non-zero hyperpolarizability. The magnitude of β indicates the potential of the material for applications such as frequency doubling of light.
Table 4: Representative First Hyperpolarizability (β) Values for Thiazole Derivatives Data extracted from a computational study on carbazole-thiazole dyes. mdpi.com
| Compound | First Hyperpolarizability (β_vec) (a.u.) |
| Carbazole-Thiazole-Cl | 10077 |
| Carbazole-Thiazole-Br | 9548 |
| Carbazole-Thiazole-F | 11578 |
Role of 4 3 Bromopropyl 1,3 Thiazole As a Synthetic Intermediate
Utilization in Complex Heterocyclic Synthesis
The strategic placement of the reactive bromopropyl group on the thiazole (B1198619) ring makes 4-(3-bromopropyl)-1,3-thiazole an ideal starting material for synthesizing fused heterocyclic systems. The electrophilic terminal carbon of the propyl chain is susceptible to nucleophilic attack, often by a nucleophile introduced to or generated on the thiazole ring or an adjacent molecule, leading to cyclization.
A primary application is in the synthesis of thiazolo-fused pyridines and pyrimidines, which are core structures in many biologically active compounds. For instance, it is used as a key building block in the preparation of 6,7-dihydro-5H-thiazolo[3,4-a]pyridinyl derivatives. In these syntheses, the nitrogen atom of a pyridine (B92270) precursor acts as a nucleophile, attacking the terminal carbon of the bromopropyl group to form the fused ring system. This strategy has been employed to create novel compounds with potential therapeutic applications.
Furthermore, this intermediate is utilized in multi-step syntheses to construct even more complex polycyclic aromatic hydrocarbons containing a thiazole moiety. The bromopropyl group facilitates annulation reactions, where additional rings are fused onto the initial thiazole core, expanding the heterocyclic system.
Building Block for Tailored Molecular Architectures
The distinct reactivity of the bromo group and the thiazole ring allows for orthogonal or sequential functionalization, making this compound an excellent building block for creating precisely designed molecules. The bromo group readily undergoes nucleophilic substitution reactions (SN2), allowing for the attachment of a wide variety of functional groups, including amines, thiols, and azides.
This stepwise approach enables the construction of molecules with specific functionalities at defined positions. For example, the bromo-handle can be displaced by a primary or secondary amine to introduce a basic nitrogen center, which can be crucial for biological receptor binding or for altering the physicochemical properties of the molecule, such as solubility. Following the modification of the side chain, the thiazole ring itself can be further functionalized, for instance, through C-H activation or lithiation followed by quenching with an electrophile. This sequential modification strategy is fundamental to building complex molecular architectures from a relatively simple starting material.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Piperidine | Tertiary Amine |
| Thiol | Ethanethiol | Thioether |
| Azide (B81097) | Sodium Azide | Alkyl Azide |
| Carboxylate | Sodium Acetate | Ester |
Precursor in Medicinal Chemistry Lead Generation and Optimization
In the field of medicinal chemistry, this compound serves as a valuable scaffold and precursor for the generation and optimization of lead compounds. The thiazole ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
This intermediate has been instrumental in the development of inhibitors for various enzymes, including kinases. For example, it has been used to synthesize a series of thiazole-containing compounds that act as inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key target in inflammatory diseases. In this context, the 4-(3-bromopropyl) group is used to link the thiazole core to other pharmacophoric fragments, allowing chemists to systematically explore the structure-activity relationship (SAR). By varying the nucleophile that displaces the bromide, researchers can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.
The synthesis of novel thiazole derivatives for screening against various biological targets often begins with this versatile building block. Its utility lies in the ability to rapidly generate a library of analogues by reacting it with a diverse set of nucleophiles, thereby accelerating the drug discovery process.
Biological and Pharmacological Research Applications of Thiazole Derivatives
Enzyme Inhibition Mechanisms and In Vitro Studies
Investigation of Specific Enzyme Targets (e.g., Cruzain Protease, Cholinesterase, Kinases)
The thiazole (B1198619) framework is a versatile building block for designing inhibitors that target specific enzymes involved in various disease pathways. nih.gov
Cruzain Protease: Cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite responsible for Chagas disease), is a critical enzyme for the parasite's survival and a key drug target. nih.govscielo.brhum-ecol.ru Researchers have synthesized and evaluated thiazole derivatives as cruzain inhibitors. researchgate.netmdpi.com In one study, a series of thiazole derivatives were developed based on a thiosemicarbazone precursor, with several compounds exhibiting inhibitory activity against cruzain and antiparasitic action against T. cruzi. researchgate.net Molecular docking studies of potent inhibitors have helped to elucidate their binding modes within the cruzain active site, showing key interactions with critical amino acid residues like Cys25 and His162. mdpi.com Another study identified a thiazole derivative that caused irreversible morphological damage to the parasite, demonstrating the lethal effect of this class of compounds. researchgate.net
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. tandfonline.comnih.gov Numerous studies have explored thiazole derivatives as cholinesterase inhibitors. tandfonline.comacademie-sciences.frscilit.com For instance, a series of benzimidazole-based thiazole analogues were synthesized and found to have potent inhibitory activity against both AChE and BuChE, with some compounds showing greater potency than the standard drug Donepezil. nih.gov Similarly, new naphthoquinone thiazole hybrids demonstrated potent, low nanomolar inhibition of both AChE and BChE. bohrium.com However, not all thiazole derivatives are potent inhibitors; one study reported a series that exhibited only weak inhibitory activity against both enzymes. tandfonline.com
Kinases: Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them important therapeutic targets. nih.govgoogle.com Thiazole derivatives have shown significant promise as kinase inhibitors. rsc.orgnih.govgoogle.com They have been successfully designed to target specific kinases, such as B-RAFV600E, which is implicated in melanoma. nih.govrsc.org One study synthesized novel thiazole derivatives that inhibited B-RAFV600E at nanomolar concentrations, with some compounds surpassing the activity of the approved drug dabrafenib. rsc.org The thiazole scaffold has also been utilized to develop inhibitors for Aurora kinases, which are involved in cell division and are overexpressed in many cancers. nih.govacs.org
Table 1: Examples of Thiazole Derivatives as Enzyme Inhibitors This table is for illustrative purposes and includes data from various research studies on different thiazole derivatives, not specifically 4-(3-Bromopropyl)-1,3-thiazole.
| Target Enzyme | Thiazole Derivative Series | Potency (IC₅₀) | Reference |
|---|---|---|---|
| B-RAFV600E Kinase | Phenyl sulfonyl thiazole | 23.1 ± 1.2 nM | rsc.org |
| Acetylcholinesterase (AChE) | Benzimidazole-thiazole | 0.10 ± 0.05 µM | nih.gov |
| Butyrylcholinesterase (BuChE) | Benzimidazole-thiazole | 0.20 ± 0.050 µM | nih.gov |
| Acetylcholinesterase (AChE) | Naphthoquinone-thiazole hybrid | 26.12-98.42 nM | bohrium.com |
| Cruzain | Thiosemicarbazone-derived thiazole | 0.0695 µM | mdpi.com |
Molecular Docking and In Silico Screening Methodologies
Computational techniques are indispensable in modern drug discovery for predicting how a molecule might behave and for optimizing its structure to enhance activity. acs.org
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. nih.goveven3.com.br This technique is widely applied in the study of thiazole derivatives. bohrium.comresearchgate.netresearchgate.netnih.gov For example, docking studies on thiazole-based cholinesterase inhibitors have identified key interactions within the enzyme's active site that explain their inhibitory activity. academie-sciences.frbohrium.com In the context of cruzain inhibitors, docking has revealed how the most potent compounds orient themselves to interact with essential catalytic residues. mdpi.com Similarly, the binding modes of thiazole derivatives in the active sites of Aurora kinases and DNA gyrase have been analyzed to understand their inhibitory mechanisms at a molecular level. nih.goveven3.com.br These computational predictions are crucial for rationally designing more potent and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.maresearchgate.net 2D and 3D-QSAR models have been developed for various thiazole derivatives to predict their inhibitory potential. researchgate.netphyschemres.orglaccei.org For instance, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors identified key structural features responsible for their activity, which was then used to design new, more potent candidates. physchemres.org Another study developed 2D and 3D-QSAR models for aryl thiazole derivatives to understand their antibacterial activity, finding that electrostatic effects were dominant in determining binding affinities. researchgate.net QSAR models have also been successfully applied to predict the activity of thiazole derivatives as inhibitors of enzymes like PIN1, which is involved in cancer, helping to guide the design of new analogs with enhanced potency. imist.maresearchgate.net
Biological Target Identification Strategies
Identifying the specific biological targets of a compound is a critical step in drug discovery. For the thiazole scaffold, its versatility means it can interact with a wide array of biological macromolecules. nih.gov Initial strategies often involve screening the compounds against panels of known enzymes, such as kinases or proteases, based on structural similarities to known inhibitors. tandfonline.comfrontiersin.org
Modern approaches also utilize computational methods for target prediction. In silico techniques can screen a compound against databases of protein structures to predict potential binding partners. tandfonline.com Furthermore, understanding the structure-activity relationships (SAR) within a series of synthesized thiazole derivatives can provide clues about their molecular targets. kuey.net For example, if specific structural modifications consistently lead to changes in a particular biological effect, it suggests an interaction with a specific target responsible for that effect.
Antimicrobial Research (In Vitro Investigations)
The thiazole ring is a core component of many compounds investigated for their antimicrobial properties. nih.govjchemrev.comsapub.orgbiointerfaceresearch.com
In vitro studies have repeatedly demonstrated the potential of thiazole derivatives against a range of pathogenic bacteria. nih.govjchemrev.combiointerfaceresearch.comresearchgate.net Researchers have synthesized various series of these compounds and tested their efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.govjchemrev.com The results are often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.
For example, a study on newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives found that certain compounds displayed significant antibacterial activity at MIC values between 50–75 µg/mL. nih.gov Another investigation of novel thiazole derivatives incorporating a triazole moiety showed effective antibacterial action against P. aeruginosa, E. coli, S. aureus, and B. subtilis. jchemrev.com The presence of specific functional groups, such as electron-withdrawing groups, has been shown to enhance the antibacterial potency of some thiazole derivatives. biointerfaceresearch.com
Table 2: Examples of In Vitro Antibacterial Activity of Thiazole Derivatives This table presents illustrative data from research on various thiazole compounds, not specifically this compound.
| Bacterial Strain | Thiazole Derivative Series | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| S. aureus (MRSA) | Benzo[d]thiazole | 50-75 | nih.gov |
| E. coli | Benzo[d]thiazole | 50-75 | nih.gov |
| S. aureus | 5-hetarylthiazole | 93.7 - 46.9 | jchemrev.com |
| E. coli | 5-hetarylthiazole | 93.7 - 46.9 | jchemrev.com |
Antifungal Activity (e.g., Anti-Candida Agents)
The escalating incidence of candidiasis, particularly among immunocompromised individuals, and the rise of antifungal resistance have spurred the search for new therapeutic agents. nih.govnih.gov Thiazole derivatives have emerged as a promising class of compounds with potent activity against various Candida species.
A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans from patients with hematological malignancies. nih.gov All tested derivatives showed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard drug nystatin. nih.govnih.gov The mechanism of action for these compounds is thought to involve disruption of the fungal cell wall or cell membrane. nih.govnih.gov
Another study reported the synthesis of two novel series of 1,3-thiazole derivatives. Three of these compounds, particularly 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent, exhibited MIC values (3.9 μg/mL) that were four times lower than fluconazole (B54011) (15.62 μg/mL) against C. albicans. mdpi.com Similarly, other research has identified 2,4-disubstituted thiazole derivatives and hydrazine-thiazole derivatives with potent anti-Candida activity. nih.govmdpi.com Some of these compounds were found to be as active or even more so than fluconazole and amphotericin B. nih.gov
The antifungal efficacy of thiazole derivatives is often linked to their lipophilicity and their ability to interfere with essential fungal processes. nih.govmdpi.com For instance, some derivatives are believed to inhibit lanosterol-C14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis, thereby compromising the integrity of the fungal cell membrane. mdpi.commdpi.com The low cytotoxicity of many of these compounds against human cells further enhances their therapeutic potential. nih.govnih.gov
**Table 1: Antifungal Activity of Selected Thiazole Derivatives against *Candida albicans***
| Compound Type | MIC (µg/mL) | Reference Drug | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008–7.81 | Nystatin | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | 3.9 | Fluconazole (15.62 µg/mL) | mdpi.com |
| Hydrazine-thiazole derivatives | 0.45–31.2 µM | Fluconazole, Amphotericin B | nih.gov |
| 2-Amino-4,5-diarylthiazole derivative (5a8) | 9 µM (MIC80) | Fluconazole | mdpi.com |
| 4-Phenylthiazole derivative (EMAC2104) | 0.19 | Fluconazole | tandfonline.com |
Antiprotozoal Activity (e.g., Anti-Trypanosoma cruzi Agents)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, particularly in Latin America. oatext.comabq.org.br The limitations of current treatments, such as benznidazole (B1666585), have driven research into new therapeutic options, with thiazole derivatives showing considerable promise. oatext.comresearchgate.net
Several studies have focused on the synthesis and evaluation of thiazole derivatives against the different life stages of T. cruzi. In one study, a series of 16 novel 1,3-thiazoles were synthesized and showed greater potency than benznidazole against the epimastigote form of the parasite. researchgate.net Notably, some of these compounds displayed significantly increased selectivity against the trypomastigote form and were active against the amastigote form at low concentrations. researchgate.net Mechanistic studies suggest that these thiazole compounds can induce apoptosis in the parasite. researchgate.netnih.gov
The structural modification of thiazole derivatives plays a crucial role in their trypanocidal activity. For instance, the introduction of a biaryl group linked to the thiazole ring has been shown to lead to good activity and a better selectivity index. abq.org.br In another investigation, 3-(bromopropiophenone) hydrazinyl-1,3-thiazole derivatives exhibited antiparasitic activity similar to benznidazole against the trypomastigote form of T. cruzi, with some compounds showing a better selective index. researchgate.net These compounds also demonstrated inhibitory activity against the cruzain protease, a key enzyme in the parasite's life cycle. researchgate.net
Table 2: Anti-Trypanosoma cruzi Activity of Selected Thiazole Derivatives
| Compound Series | Target Form | Activity (IC50/EC50) | Key Findings | Reference |
|---|---|---|---|---|
| 1,3-Thiazoles | Epimastigote, Amastigote, Trypomastigote | More potent than benznidazole (epimastigotes); Active at low µM (amastigotes) | Increased selectivity; Induce apoptosis | researchgate.net |
| Pyridyl-phenyl-thiazoles | Intracellular trypomastigotes | EC50 of 1.8 µM | Efficacy comparable to benznidazole | abq.org.br |
| 3-(bromopropiophenone) hydrazinyl-1,3-thiazoles | Trypomastigote | Similar to benznidazole | Better selective index for some compounds; Inhibit cruzain | researchgate.net |
| 4-Thiazolidinone and 1,3-Thiazole derivatives | Epimastigote, Trypomastigote, Amastigote | Compound 2h most active | Bromine-substituted compounds showed better activity | oatext.com |
Anti-Inflammatory Research
Thiazole and its derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various mediators of the inflammatory cascade. benthamscience.comresearchgate.net These compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key to the arachidonic acid pathway involved in inflammation. researchgate.net
Research has shown that thiazole derivatives can effectively reduce inflammation in preclinical models. benthamscience.com For example, a series of synthesized thiazole derivatives showed significant reductions in paw edema in both carrageenan and formalin-induced inflammation models in rats. wisdomlib.org The anti-inflammatory effects of these compounds are also attributed to their antioxidant properties, which help in mitigating oxidative stress associated with inflammation. benthamscience.com
In one study, a series of 36 substituted thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several compounds possessed significant activity in the carrageenan-induced hind paw edema model, with some also showing inhibition of vascular permeability and granuloma formation. nih.gov Molecular docking studies suggested that these compounds could bind to the COX-2 isozyme, indicating a mechanism similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another approach involved designing 4-benzyl-1,3-thiazole derivatives based on the dual COX/LOX inhibitor darbufelone. tandfonline.com This research highlighted the importance of the substitution pattern on the thiazole ring for eliciting biological activity. tandfonline.com
Table 3: Anti-Inflammatory Activity of Selected Thiazole Derivatives
| Compound Series | In Vivo Model | Key Findings | Potential Mechanism of Action | Reference |
|---|---|---|---|---|
| Substituted thiazole derivatives | Carrageenan-induced hind paw edema (rat) | Significant anti-inflammatory activity | COX-2 inhibition | nih.gov |
| Thiazole derivatives | Carrageenan and formalin-induced edema | Up to 44% inhibition in carrageenan test | Not specified | wisdomlib.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced inflammation in RAW264.7 cells | Potent inhibition of NO, IL-6, and TNF-α release | Not specified | rsc.org |
| 4-Benzyl-1,3-thiazole derivatives | Not specified | Biological activity dependent on substitution at position-2 | Dual COX/LOX inhibition | tandfonline.com |
Anticancer Research (In Vitro Studies)
The thiazole scaffold is a prominent feature in a number of anticancer drugs, and research continues to explore new derivatives for their potential in cancer therapy. researchgate.net In vitro studies have demonstrated the potent cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines. researchgate.netacs.orgd-nb.info
A series of novel thiazole compounds were designed and synthesized as potential PI3K/mTOR dual inhibitors, a promising approach in cancer treatment. nih.gov Two compounds, 3b and 3e, showed effective growth-inhibiting activity and were found to induce G0-G1 phase cell cycle arrest and apoptosis in leukemia cells. nih.gov Compound 3b exhibited inhibitory activity against PI3Kα similar to the reference drug alpelisib. nih.gov
In another study, novel 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro anticancer activity. jptcp.com One compound, PVS 03, exhibited the best anticancer activity against MDAMB-231 breast cancer cells compared to the standard drug dasatinib. jptcp.com
Thiazole-based chalcones linked to sulfanilamide (B372717) have also been investigated as inhibitors of tumor-associated carbonic anhydrase IX and XII. acs.org Compound 5u from this series displayed broad-spectrum anticancer activity, with GI50 values below 2 μM in melanoma, breast, and colon cancer cell lines. acs.org
Furthermore, a series of thiazoles carrying a 1,3,4-thiadiazole (B1197879) moiety were evaluated for their anticancer activity against the human hepatocellular carcinoma (HepG2) cell line. d-nb.info Several of these compounds showed high activity, with IC50 values in the low micromolar range. d-nb.info
Table 4: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Series | Cancer Cell Line(s) | Activity (IC50/GI50) | Target/Mechanism | Reference |
|---|---|---|---|---|
| Thiazole derivatives (3b, 3e) | Leukemia HL-60(TB) | 3b: IC50 = 0.086 µM (PI3Kα), 0.221 µM (mTOR) | PI3K/mTOR dual inhibitors | nih.gov |
| 2,4-disubstituted thiazole (PVS 03) | MDAMB-231 | Better than dasatinib | EGFR inhibitors | jptcp.com |
| Thiazolyl-indole-2-carboxamides (6i, 6v) | MCF-7 | 6i: IC50 = 6.10 µM; 6v: IC50 = 6.49 µM | EGFR, HER2, VEGFR-2, CDK2 inhibition | acs.org |
| Thiazoles with 1,3,4-thiadiazole moiety (12d, 12c) | HepG2 | 12d: IC50 = 0.82 µM; 12c: IC50 = 0.91 µM | Not specified | d-nb.info |
| Thiazole-based chalcones (5u) | Melanoma, breast, colon cancer lines | GI50 < 2 µM | Carbonic anhydrase IX and XII inhibition | acs.org |
Q & A
Advanced Research Question
- Aquatic Toxicity Assays : Use Daphnia magna or Danio rerio (zebrafish) models to evaluate LC50 values.
- Biodegradation Studies : Monitor compound persistence via HPLC under simulated environmental conditions (pH 7, 25°C).
- QSAR Modeling : Predicts ecotoxicity based on logP, polar surface area, and bromine content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
